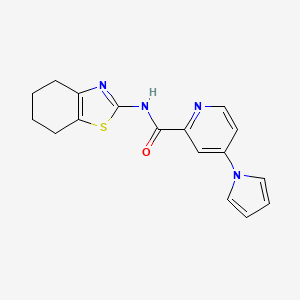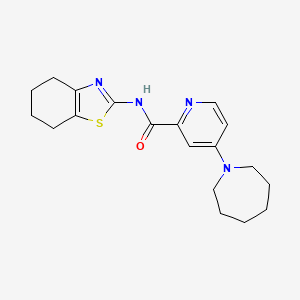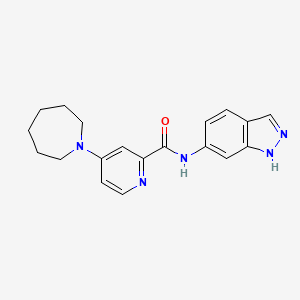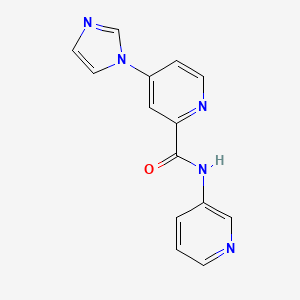
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide, also known as BIPI, is a synthetic compound that has been studied for its potential therapeutic applications. BIPI is a member of the imidazolopyridine family of compounds, which have been identified as having diverse biological activities, such as anti-inflammatory and anti-cancer effects. BIPI has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. BIPI has also been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer.
科学研究应用
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide is a potent inhibitor of the enzyme COX-2, which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has also been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer. In addition, N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been found to possess antioxidant activity, and has been studied for its potential application in the treatment of oxidative stress-related diseases.
作用机制
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been found to be a potent inhibitor of the enzyme COX-2, which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide also inhibits the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. In addition, N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer.
Biochemical and Physiological Effects
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been found to possess anti-inflammatory, anti-tumor, and antioxidant activities. In vitro studies have demonstrated that N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide inhibits the activity of the enzyme COX-2, which is involved in the biosynthesis of prostaglandins and other pro-inflammatory molecules. N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide also inhibits the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. In addition, N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide has been shown to have anti-tumor activity, and has been proposed as a potential drug candidate for the treatment of cancer.
实验室实验的优点和局限性
The advantages of using N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide in laboratory experiments include its potency as an inhibitor of COX-2 and 5-LOX, its availability as a synthetic compound, and its relative ease of synthesis. The main limitation of using N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide in laboratory experiments is its lack of selectivity for the target enzymes, meaning that it may also inhibit other enzymes that are not the target of the experiment.
未来方向
Future studies of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further research should be conducted to explore the potential of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide as an anti-inflammatory and anti-cancer drug. Additionally, studies should be conducted to assess the safety and efficacy of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide in animal models, and to identify potential side effects or toxicities associated with its use. Furthermore, studies should be conducted to explore the potential of N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. Finally, further research should be conducted to develop more efficient and cost-effective synthesis methods for N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide.
合成方法
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide can be synthesized in a two-step process, starting with the reaction of 1-benzylpiperidine and 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid. The resulting intermediate is then reacted with benzyl chloride to form the desired product. The synthetic process is relatively simple and efficient, requiring only a few steps and resulting in a high yield of the desired compound.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-imidazol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-14-19(6-9-23-20)26-13-10-22-16-26)24-18-7-11-25(12-8-18)15-17-4-2-1-3-5-17/h1-6,9-10,13-14,16,18H,7-8,11-12,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYJKCPPGLION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CN=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506141.png)
![1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one](/img/structure/B6506150.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)



![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)